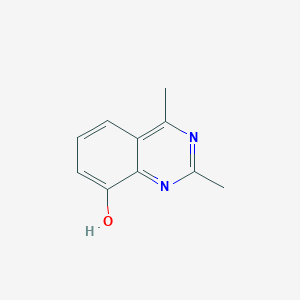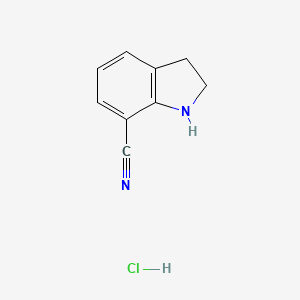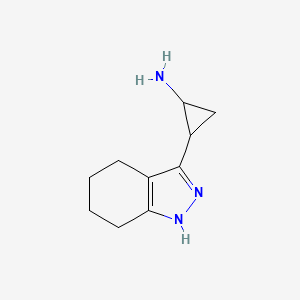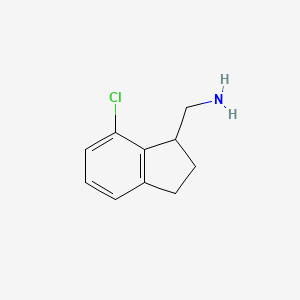
1-Chloro-3-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoronaphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of both chlorine and fluorine atoms attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 1-methoxy-3-fluoronaphthalene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-chloro-3-fluoronaphthoquinone.
Coupling Products: Coupling reactions can produce biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoronaphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Lacks the chlorine atom and has different reactivity and applications.
1-Chloronaphthalene: Lacks the fluorine atom and exhibits distinct chemical behavior.
1-Bromo-3-fluoronaphthalene: Contains a bromine atom instead of chlorine, leading to variations in reactivity and use.
Uniqueness: 1-Chloro-3-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual halogenation enhances its reactivity in various chemical reactions and broadens its range of applications compared to its mono-halogenated counterparts.
Eigenschaften
Molekularformel |
C10H6ClF |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
1-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |
InChI-Schlüssel |
AFSUUKRVKROQMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)


![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)



